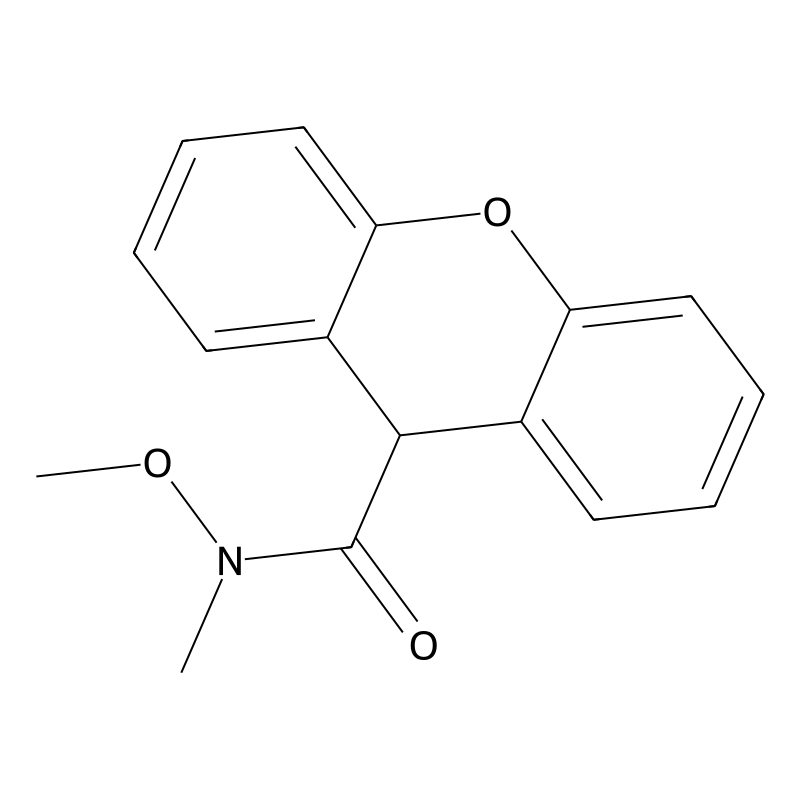

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide is a heterocyclic compound belonging to the xanthene family. It features a complex structure characterized by a central xanthene core, which consists of three fused benzene rings, and is substituted with a methoxy group and a carboxamide group. The molecular formula for this compound is C15H15N1O3, and its unique structure contributes to its diverse chemical properties and potential biological activities.

Scientific research is documented and shared through various means, including academic journals, conference proceedings, and online databases. A thorough search of these resources using keywords like "N-Methoxy-N-methyl-9H-xanthene-9-carboxamide" and related terms yielded no significant results.

Here are some resources you can explore for further information:

- PubChem: PubChem: is a public database of chemical information from the National Institutes of Health. While there is no entry for N-Methoxy-N-methyl-9H-xanthene-9-carboxamide specifically, searching for related compounds or functional groups might yield some insights.

- ScienceDirect: ScienceDirect: is a database of academic journals. You can search for articles mentioning similar xanthenes or their applications.

- Google Scholar: Google Scholar: is a search engine for scholarly literature. You can use it to search for research papers on N-Methoxy-N-methyl-9H-xanthene-9-carboxamide or related compounds.

The chemical reactivity of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide can be attributed to the functional groups present in its structure. The carboxamide group can participate in various reactions such as hydrolysis, amidation, and acylation. The methoxy group can undergo demethylation under certain conditions, while the xanthene core can engage in electrophilic aromatic substitution reactions, making it versatile for further synthetic modifications.

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide exhibits significant biological activities, including:

- Anticancer Properties: Compounds derived from xanthene have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects: Research indicates that xanthene derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics.

The synthesis of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common method includes:

- Formation of the Xanthene Core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.

- Introduction of the Methoxy Group: This is usually performed via methylation reactions using methyl iodide or dimethyl sulfate.

- Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting with methylamine or other amines.

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide has potential applications across various fields:

- Pharmaceuticals: Due to its biological activities, it could be developed into therapeutic agents for cancer and neurodegenerative disorders.

- Fluorescent Dyes: The xanthene structure allows for applications in fluorescence microscopy and imaging due to its optical properties.

- Chemical Probes: It can serve as a probe in biochemical assays due to its ability to interact with specific biomolecules.

Interaction studies involving N-Methoxy-N-methyl-9H-xanthene-9-carboxamide have demonstrated its ability to bind with various biological targets. For instance:

- Transthyretin Interaction: Similar compounds have shown efficacy in inhibiting transthyretin conformational changes, which are implicated in amyloid fibril formation associated with diseases like Alzheimer's.

- Receptor Binding: Research indicates that derivatives of xanthene can enhance the activity of metabotropic glutamate receptors, suggesting potential roles in modulating neurotransmission.

Several compounds share structural similarities with N-Methoxy-N-methyl-9H-xanthene-9-carboxamide. Here are some notable examples:

Uniqueness

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide stands out due to its specific combination of methoxy and carboxamide groups on the xanthene core, which may enhance its solubility and biological activity compared to other derivatives. Its potential applications in drug development and as a fluorescent probe further emphasize its unique profile among similar compounds.